molecular formula C9H13BrClNO B1408384 (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-36-4

(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

Cat. No. B1408384
M. Wt: 266.56 g/mol
InChI Key: NTHODELWIPTHOQ-DDWIOCJRSA-N
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Description

Chemical Reactions Analysis

As an amino alcohol, this compound could potentially undergo a variety of chemical reactions. The amino group might participate in reactions such as acylation or alkylation. The alcohol group could potentially be dehydrated to form an alkene or could undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its solubility in water and other solvents, and its melting and boiling points .

Scientific Research Applications

Cancer Therapy

The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is a potent immunosuppressant with preclinical antitumor efficacy in several cancer models. Its effects are mediated through both sphingosine-1-phosphate receptor-dependent and independent mechanisms, offering insights into how structurally related compounds like (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride could be investigated for similar applications (Li Zhang et al., 2013).

Chromatography

In the realm of analytical chemistry, hydrophilic interaction chromatography (HILIC) is a valuable method for separating polar, weakly acidic, or basic samples. This method uses aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. The properties and applications of HILIC highlight the potential utility of (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride in analytical separations, especially for polar compounds (P. Jandera, 2011).

Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, has garnered interest for its antimicrobial potential, which is partly attributed to its high charge density and the presence of reactive hydroxyl and amino groups. This suggests that compounds with amino groups, such as (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride, could also exhibit antimicrobial properties or enhance the efficacy of biopolymer-based antimicrobial systems (D. Raafat & H. Sahl, 2009).

Pharmacology of Stereoisomers

The study of stereoisomers in pharmacology, as demonstrated by research on ohmefentanyl and its stereoisomers, reveals the intricate relationship between molecular structure and biological activity. This research underscores the potential of exploring the stereoisomers of (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride for varying pharmacological effects, offering a pathway to novel therapeutic agents (G. Brine et al., 1997).

Chemical Chaperones in Proteostasis

4-Phenylbutyric acid (4-PBA) is used as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, suggesting a potential therapeutic role for structurally similar compounds. This area of research indicates that (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride could be explored for its ability to influence protein folding and stability, thereby contributing to the maintenance of cellular homeostasis (P. Kolb et al., 2015).

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, if it shows activity against biological targets of interest .

properties

IUPAC Name

(2R)-3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHODELWIPTHOQ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)CO)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

CAS RN

1442114-36-4
Record name Benzeneethanol, β-(aminomethyl)-4-bromo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1442114-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
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Reactant of Route 6
(R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

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